Ethyl 3,3,3-trifluoropropanoate
Overview
Description
Ethyl 3,3,3-trifluoropropanoate is an organic compound with the molecular formula C5H7F3O2. It is a colorless liquid with a sweet, fruity odor and is used in various applications ranging from industrial solvents to flavoring agents . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 3,3,3-trifluoropropanoate is a chemical compound used in various applications, including as a reagent in organic synthesis . The primary targets of this compound are the molecules or structures it interacts with during these processes.
Mode of Action
The mode of action of this compound is primarily through its involvement in chemical reactions. For instance, it has been used in Rhodium (III)-catalyzed defluorinative reactions, where it undergoes sequential C–H carbenoid insertion, dual C–F bond cleavage/annulation, and N– to O–sulfonyl migration .
Biochemical Pathways
This compound is involved in various biochemical pathways, particularly in organic synthesis reactions. It is used as a reagent in the synthesis of other compounds . .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. For example, in a Rhodium (III)-catalyzed defluorinative reaction, it contributes to the synthesis of 1,3,4-functionalized isoquinolines .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to prepare ethyl 3,3,3-trifluoropropanoate is through the esterification of 3,3,3-trifluoropropanoic acid with ethanol.
Oxalyl Chloride Method: Another method involves the reaction of 3,3,3-trifluoropropanoic acid with oxalyl chloride in dichloromethane, followed by the addition of ethanol and pyridine.
Industrial Production Methods: Industrial production methods often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 3,3,3-trifluoropropanoate can undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form trifluoropropanoic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution: Formation of substituted ethyl esters.
Reduction: Formation of 3,3,3-trifluoropropanol.
Oxidation: Formation of 3,3,3-trifluoropropanoic acid.
Scientific Research Applications
Ethyl 3,3,3-trifluoropropanoate has several applications in scientific research:
Lithium-Ion Batteries: It is used as an additive to improve the cycling performance and capacity retention of lithium-ion batteries, especially at elevated temperatures.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals, fragrances, and food additives.
Laboratory Experiments: Due to its low toxicity and wide range of applications, it is used in various laboratory experiments.
Comparison with Similar Compounds
- Methyl 3,3,3-trifluoropropanoate
- Ethyl 2-bromo-3,3,3-trifluoropropanoate
- 3,3,3-Trifluoropropionic acid
Comparison: this compound is unique due to its specific ester group, which imparts different reactivity and physical properties compared to its methyl and bromo counterparts. Its use as an additive in lithium-ion batteries is particularly notable, as it significantly enhances performance at elevated temperatures .
Properties
IUPAC Name |
ethyl 3,3,3-trifluoropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDMKDPUFQNVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382039 | |
Record name | ethyl 3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352-23-8 | |
Record name | ethyl 3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,3,3-Trifluoropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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